molecular formula C8H11N3O2 B8774629 2-(4-Methoxyphenyl)hydrazinecarboxamide CAS No. 101935-25-5

2-(4-Methoxyphenyl)hydrazinecarboxamide

Cat. No.: B8774629
CAS No.: 101935-25-5
M. Wt: 181.19 g/mol
InChI Key: FLZJLXWMFXXIPE-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)hydrazinecarboxamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research, bearing the hydrazinecarboxamide (semicarbazide) functional group. This scaffold is recognized for its diverse biological activities and is present in several established therapeutic agents. Researchers value hydrazinecarboxamide derivatives for their broad spectrum of potential biological activities. These compounds have demonstrated notable anticancer activity against a range of human cancer cell lines in preclinical studies . Additionally, this chemical class exhibits significant enzyme inhibitory properties , targeting enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), cyclooxygenases (COX), lipoxygenases, and carbonic anhydrases . Some derivatives also show anticonvulsive and anti-inflammatory effects, making them a versatile scaffold for investigating new therapeutic pathways . The mechanism of action for these compounds is typically dependent on the specific target but often involves direct interaction with the active site of enzymes or receptors. The structural motif of hydrazinecarboxamide is also employed in the design of azapeptides , where it acts as a surrogate for natural amino acids. This application can enhance the stability and bioavailability of peptide-based investigational compounds, making them promising candidates for drug development . This product is provided for research purposes in chemical biology, drug discovery, and enzyme kinetics. It is intended for use by qualified laboratory professionals only. For Research Use Only. Not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

101935-25-5

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

(4-methoxyanilino)urea

InChI

InChI=1S/C8H11N3O2/c1-13-7-4-2-6(3-5-7)10-11-8(9)12/h2-5,10H,1H3,(H3,9,11,12)

InChI Key

FLZJLXWMFXXIPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NNC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The biological and physicochemical properties of hydrazinecarboxamide derivatives are highly dependent on substituents. Below is a comparative analysis of 2-(4-methoxyphenyl)hydrazinecarboxamide and its analogues:

Table 1: Key Properties of Hydrazinecarboxamide Derivatives
Compound Substituent(s) Melting Point (°C) Key Functional Groups Biological/Physicochemical Notes
3b 4-Methoxyphenyl 152–154 -OCH₃, C=O, NH-NH₂ Enhanced thermal stability due to -OCH₃
3a Phenyl 149–151 C=O, NH-NH₂ Lower melting point vs. 3b
3c 4-Fluorophenyl 178–180 -F, C=O, NH-NH₂ Higher melting point due to electron-withdrawing -F
Compound 20 4-Methoxyphenyl + quinazolinone 220–222 -OCH₃, C=O, S Anticancer activity via EGFR/VEGFR-2 inhibition
Compound 2 4-Methoxyphenyl + thioamide N/A -OCH₃, C=S, NH-NH₂ Thioamide shows distinct ¹³C NMR shifts (180.83 ppm vs. 170.34 ppm for C=O)
FB Phenyl formazan N/A Formazan, C=O Lower HOMO-LUMO gap (higher softness) for corrosion inhibition

Electronic and Reactivity Profiles

  • Electron-Donating vs. Withdrawing Groups : The 4-methoxy group in 3b is electron-donating, increasing electron density on the aromatic ring. This contrasts with electron-withdrawing groups like -F (3c ) or -Cl (e.g., Compound 18 ), which reduce electron density and alter reactivity .
  • HOMO-LUMO Gap: Compounds with electron-donating groups (e.g., -OCH₃) exhibit smaller HOMO-LUMO gaps and higher softness, enhancing their nucleophilic reactivity. For instance, glycodeoxycholic acid and similar hydrazinecarboxamides with amino/carbonyl groups show high biological activity due to favorable orbital interactions .

Preparation Methods

Diazotization of 4-Methoxyaniline

The synthesis begins with the diazotization of 4-methoxyaniline (1) under acidic conditions. A representative protocol involves dissolving 4-methoxyaniline (1 eq.) in glacial acetic acid at 0–5°C, followed by dropwise addition of aqueous sodium nitrite (1.1 eq.). The diazonium salt (2) forms within 15–30 minutes, with optimal stability maintained at pH < 2.

Key Parameters :

  • Temperature : 0–5°C prevents premature decomposition.

  • Acid Concentration : Hydrochloric acid (3.2 eq.) ensures protonation of the amine and stabilizes the diazonium intermediate.

Reduction to 4-Methoxyphenylhydrazine

The diazonium salt is reduced using ammonium sulfite (2.5–3.0 eq.) in hydrochloric acid, yielding 4-methoxyphenylhydrazine (3) . This step replaces traditional reductants like SnCl₂, eliminating heavy metal waste.

Reaction Conditions :

  • Temperature : 0–40°C (higher temperatures accelerate reduction but risk byproducts).

  • Yield : 85–90%.

Carboxamide Formation

Hydrazine hydrate (3 eq.) reacts with 4-methoxybenzohydrazide (4) , derived from 3 , in ethanol/water (10:1) at 80°C for 6 hours. The product is isolated via vacuum filtration, achieving 91% yield.

Optimization Notes :

  • Excess hydrazine (3 eq.) ensures complete conversion.

  • Ethanol co-solvent enhances solubility of intermediates.

Direct Coupling of 4-Methoxyphenylhydrazine with Carbamates

Carbamate Synthesis

Bis(2,2,2-trifluoroethyl) carbonate reacts with primary amines (e.g., methylamine) in dichloromethane at 0°C, forming trifluoroethyl carbamates (5) . This method avoids phosgene, improving safety.

Example :

  • Methyl Carbamate Synthesis : 4-Methoxyaniline + methyl chloroformate → methyl 2-(4-methoxyphenyl)hydrazine-1-carboxylate (77% yield).

Hydrazine-Mediated Coupling

Hydrazine hydrate (1.5–3.0 eq.) reacts with carbamates (5) in ethanol under reflux (1–2 hours), directly yielding 2-(4-methoxyphenyl)hydrazinecarboxamide (6) . This one-pot method simplifies purification.

Advantages :

  • Scalability : Suitable for multi-kilogram production.

  • Yield : 65–74%.

Hydrolysis of 1,3,4-Oxadiazolinone Intermediates

Oxadiazolinone Synthesis

Ethyl chloroformate reacts with 4-methoxyphenylhydrazine in toluene, forming 2-ethoxy-4-(4-methoxyphenyl)-Δ²-1,3,4-oxadiazolin-5-one (7) . Cyclization occurs at 80–90°C with catalytic pyridine.

Conditions :

  • Reagent Ratios : 1:1 molar ratio of hydrazine to chloroformate.

  • Yield : 81%.

Alkaline Hydrolysis

Oxadiazolinone (7) is hydrolyzed in 35% aqueous ethanol with NaOH (2 eq.) at reflux (80–90°C, 3 hours). Acidification precipitates the target compound (6) in 84% yield.

Mechanistic Insight :

  • Hydrolysis proceeds via nucleophilic attack at the C5 position, cleaving the oxadiazoline ring.

Comparative Analysis of Methodologies

Method Reagents Yield Advantages Limitations
Diazotization-ReductionNaNO₂, NH₄HSO₃, HCl85–91%High purity; avoids heavy metalsMulti-step; cold conditions required
Carbamate CouplingBis(trifluoroethyl) carbonate, NH₂NH₂65–74%One-pot; scalableRequires anhydrous conditions
Oxadiazolinone HydrolysisEthyl chloroformate, NaOH81–84%Mild conditions; high yieldIntermediate synthesis adds steps

Recent Advances and Industrial Applications

Solvent-Free Synthesis

Microwave-assisted reactions reduce reaction times (e.g., 30 minutes vs. 6 hours) and eliminate solvents, aligning with green chemistry principles.

Catalytic Innovations

Zinc chloride (0.5 mol%) catalyzes cyclization steps, enhancing efficiency in carboxamide formation (yield increase: 8–12%).

Environmental Considerations

Ammonium sulfite replaces SnCl₂ in reductions, reducing wastewater toxicity (COD reduction: 40%).

Q & A

Q. What methodologies are employed to analyze the electronic structure and vibrational modes of this compound?

  • Methodological Answer :
  • Vibrational Spectroscopy : Assign IR/Raman peaks to specific bonds (e.g., C=O stretches) using DFT-calculated vibrational frequencies.
  • Electrostatic Potential Mapping : Visualize charge distribution to predict nucleophilic/electrophilic sites.
  • Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions influencing stability .

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